molecular formula C8H6N8 B5849691 Phenylenebistetrazole

Phenylenebistetrazole

Cat. No.: B5849691
M. Wt: 214.19 g/mol
InChI Key: OQTRDGZKQAZJNM-UHFFFAOYSA-N
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Description

Phenylenebistetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields, including medicine, agriculture, and material science

Preparation Methods

The synthesis of phenylenebistetrazole typically involves the reaction of aromatic amines with sodium azide under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Phenylenebistetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using water radical cations under ambient conditions, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of phenylenebistetrazole involves its interaction with specific molecular targets. For example, some derivatives of tetrazoles inhibit the fungal enzyme cytochrome P450, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells. The molecular pathways involved in these interactions are still being studied to fully understand the compound’s effects.

Comparison with Similar Compounds

Phenylenebistetrazole can be compared with other tetrazole derivatives such as pentylenetetrazole and oteseconazole. While pentylenetetrazole is known for its use as a central nervous system stimulant and convulsant , oteseconazole is being developed as an antifungal agent Other similar compounds include 1H-tetrazole and 5H-tetrazole, which also exhibit diverse chemical reactivity and applications .

This compound’s versatility and potential make it a compound of significant interest in both scientific research and industrial applications. Its unique properties and wide range of applications highlight its importance in advancing various fields of study.

Biological Activity

Phenylenebistetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, characterization, and biological activity of this compound derivatives, emphasizing their potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various multicomponent reactions, which allow for the introduction of different substituents that can enhance its biological activity. The synthesis typically involves the reaction of phenylene derivatives with tetrazole precursors. For instance, recent studies have highlighted the successful synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives that exhibit enhanced cytotoxic properties against cancer cell lines such as MDA-MB-231 .

Biological Activity Overview

The biological activities of this compound and its derivatives can be categorized into several key areas:

  • Cytotoxicity : Many derivatives have shown promising cytotoxic effects against various cancer cell lines. For example, one study reported that specific bis(1,2,4-triazolo) compounds induced apoptosis in MDA-MB-231 cells by upregulating pro-apoptotic factors like P53 and caspases while downregulating anti-apoptotic proteins such as Bcl2 .
  • Enzyme Inhibition : this compound derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. Compounds demonstrated significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly (ADP-ribose) polymerase), with IC50 values indicating potent effects at low concentrations .
  • Antiproliferative Activity : The antiproliferative effects of these compounds have been evaluated using MTT assays on various cell lines. For instance, a study highlighted that certain synthesized triazole derivatives exhibited significant inhibition of cell viability in human malignant melanoma A375 cells .

Case Study 1: Cytotoxicity in Breast Cancer Cells

A notable investigation focused on the cytotoxic effects of this compound derivatives on MDA-MB-231 breast cancer cells. The study found that compound 8i exhibited an IC50 value of 0.33 μM, significantly better than the standard drug Erlotinib. Treatment with this compound resulted in a 38-fold increase in apoptosis compared to control groups, indicating its potential as a therapeutic agent against aggressive breast cancer .

CompoundIC50 (μM)Apoptosis InductionTarget Enzyme
8i0.3338-foldPARP-1
ErlotinibN/AControlN/A

Case Study 2: Antiproliferative Effects

In another study assessing antiproliferative activity against A375 melanoma cells, several this compound derivatives were tested at concentrations of 10 µM and 30 µM. Results showed a decrease in cell viability ranging from 4% to 10% at higher concentrations compared to controls. Furthermore, fibroblast cell viability increased significantly upon treatment with certain compounds, suggesting a selective cytotoxic profile favoring cancerous over normal cells .

CompoundConcentration (µM)Viability (%) at 10 µMViability (%) at 30 µM
1a1090.3180.31
1b3095.8591.41

Properties

IUPAC Name

5-[2-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8/c1-2-4-6(8-11-15-16-12-8)5(3-1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRDGZKQAZJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901863
Record name NoName_1038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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